N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan
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Overview
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan is a synthetic peptide compound. It is composed of three amino acids: L-alanine, L-phenylalanine, and L-tryptophan, with a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino group of L-alanine using the benzyloxycarbonyl (Cbz) group. This is followed by the coupling of L-phenylalanine and L-tryptophan using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions usually involve anhydrous solvents like dimethylformamide (DMF) and are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The peptide can undergo nucleophilic substitution reactions at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan.
Reduction: Deprotected peptide with free amino group.
Substitution: Substituted peptides with modified side chains.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino terminus, allowing the peptide to interact with enzymes and receptors without premature degradation. The peptide can bind to active sites of enzymes, inhibiting or modulating their activity. The aromatic side chains of phenylalanine and tryptophan contribute to hydrophobic interactions, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-cysteinylglycine
- N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucinamide
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan is unique due to its specific combination of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination provides a balance of hydrophobic and aromatic interactions, making it a versatile compound for various research applications .
Properties
CAS No. |
820239-51-8 |
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Molecular Formula |
C31H32N4O6 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H32N4O6/c1-20(33-31(40)41-19-22-12-6-3-7-13-22)28(36)34-26(16-21-10-4-2-5-11-21)29(37)35-27(30(38)39)17-23-18-32-25-15-9-8-14-24(23)25/h2-15,18,20,26-27,32H,16-17,19H2,1H3,(H,33,40)(H,34,36)(H,35,37)(H,38,39)/t20-,26-,27-/m0/s1 |
InChI Key |
SQQFJMNSPILVMV-RZDWPUGNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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